(3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-fluorophenyl)-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-25-15-5-6-16-17(12-15)26-19(21-16)23-9-7-22(8-10-23)18(24)13-3-2-4-14(20)11-13/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVQWVAZUBTCOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with their targets in a variety of ways, leading to a range of effects.
Biochemical Pathways
Thiazole derivatives have been shown to affect a variety of pathways, leading to a range of downstream effects.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially impact the bioavailability of the compound.
Biological Activity
The compound (3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a novel chemical entity with potential therapeutic applications. Its unique structure combines a fluorinated phenyl group and a piperazine moiety linked to a benzo[d]thiazole derivative, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure can be represented as follows:
This structure features:
- A 3-fluorophenyl group
- A piperazine ring
- A 6-methoxybenzo[d]thiazole moiety
Antimelanogenic Effects
Research has demonstrated that derivatives of piperazine, including compounds similar to (3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, exhibit significant antimelanogenic activity. For instance, studies have shown that certain piperazine derivatives act as competitive inhibitors of tyrosinase (TYR), an enzyme crucial in melanin production. These compounds can inhibit TYR activity with low IC50 values, indicating potent biological activity without cytotoxic effects on melanocytes .
| Compound | IC50 (μM) | Effect |
|---|---|---|
| Kojic Acid | 17.76 | Reference compound |
| Compound 26 | 0.18 | Competitive inhibitor |
The above table summarizes the inhibitory potency of selected compounds against TYR, highlighting the superior activity of compound 26 over the reference.
The mechanism by which these compounds exert their effects involves binding to the active site of TYR, preventing substrate access and subsequent melanin synthesis. Molecular docking studies suggest that the presence of the methoxy and fluorine substituents enhances binding affinity through specific interactions within the enzyme's active site .
Synthesis and Evaluation
A study focused on synthesizing various piperazine derivatives, including (3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, evaluated their biological activities against TYR. The synthesis involved multi-step reactions starting from commercially available precursors, followed by purification processes to yield high-purity products suitable for biological testing .
Pharmacological Studies
In vitro studies demonstrated that compounds derived from this scaffold exhibit a range of biological activities, including:
Scientific Research Applications
The compound exhibits a range of biological activities attributed to its structural components:
- Antidepressant Activity : The piperazine moiety is known for its antidepressant properties, potentially interacting with serotonin receptors.
- Antimicrobial Properties : The presence of the thiazole ring enhances its interaction with microbial targets, making it a candidate for antimicrobial drug development.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although further investigation is needed to elucidate its mechanisms.
Medicinal Chemistry
The compound is being explored as a lead structure for developing new pharmacological agents targeting various diseases. Its unique structural features allow for modifications that can enhance efficacy and reduce side effects.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial in understanding how different substituents on the piperazine and thiazole rings affect biological activity. This knowledge aids in optimizing compounds for better therapeutic profiles.
Mechanistic Studies
Research is ongoing to understand the mechanisms through which this compound exerts its biological effects. This includes studying its interactions at the molecular level with specific receptors or enzymes.
- Antidepressant Activity : A study published in MDPI demonstrated that derivatives of piperazine exhibited significant antidepressant effects in animal models, suggesting similar potential for our compound due to its structural similarities .
- Antimicrobial Efficacy : Research conducted by the Royal Society of Chemistry highlighted compounds with thiazole rings showing promising antimicrobial activity against various pathogens .
- Anticancer Research : Preliminary findings indicate that compounds similar to (3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone have shown cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms .
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural features of the target compound with related derivatives:
| Compound Name | Core Structure | Substituents on Piperazine | Heterocycle/Group Attached | Key Differences | Reference |
|---|---|---|---|---|---|
| (3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone (Target) | Piperazine-methanone | 6-Methoxybenzo[d]thiazol-2-yl | 3-Fluorophenyl | Reference compound | - |
| 4-(5-Chloro-2-methylphenyl)piperazin-1-ylmethanone (PPZ1) | Piperazine-methanone | 5-Chloro-2-methylphenyl | 3-Fluorophenyl | Chlorophenyl vs. benzothiazole | |
| 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone | Piperazine-ethanone | 6-Trifluoromethoxybenzo[d]thiazol-2-yl | 3,4-Dimethoxyphenyl | Ethanone bridge; trifluoromethoxy group | |
| (4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone (9ec) | Piperazine-methanone | 4-Chlorophenylsulfonyl | Imidazo[2,1-b]thiazole | Sulfonyl group; imidazothiazole core | |
| 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one | Piperazine-propanone | 6-Fluorobenzo[d]thiazol-2-yl | 4-Methoxyphenylthio | Propanone bridge; thioether chain |
Physicochemical Data:
*Calculated based on molecular formulas.
Enzyme Inhibition:
- Compounds with piperazine-methanone scaffolds, such as those in and , show inhibitory activity against carbonic anhydrase (CA) and monoacylglycerol lipase (MAGL). For example, compound 9ed () has a high melting point (>350°C), suggesting stability under physiological conditions .
- The 6-methoxy group on the benzothiazole in the target compound may enhance hydrogen bonding with enzyme active sites compared to 6-trifluoromethoxy () or 6-fluoro () derivatives .
Binding Affinity:
- highlights that thiazole-piperazine methanones (e.g., compound 37) exhibit reversible MAGL inhibition, while carbamates act irreversibly. The target compound’s benzothiazole core may offer unique binding interactions compared to simpler thiazoles .
Structure-Activity Relationship (SAR) Insights
- Fluorine Substitution: The 3-fluorophenyl group in the target compound increases lipophilicity and may improve blood-brain barrier penetration compared to non-fluorinated analogs .
- Piperazine Substituents: Sulfonyl groups (e.g., 9ec in ) enhance thermal stability but may reduce solubility compared to methanone-linked benzothiazoles .
Q & A
Q. Critical Parameters :
- Catalyst loading (10 wt% in ) improves reaction efficiency.
- TLC monitoring ensures reaction completion, and recrystallization in aqueous acetic acid enhances purity .
Basic: How can researchers verify structural integrity and purity using spectroscopic and chromatographic methods?
Answer:
- NMR Spectroscopy :
- FT-IR : Detect C=O stretches (~1650–1700 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .
- Elemental Analysis : Validate %C, %H, %N with <0.5% deviation from theoretical values (e.g., reports 69.48% C vs. 69.21% calculated) .
- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>95%) .
Basic: What strategies improve solubility and stability of this compound in various solvents?
Answer:
- Solvent Selection :
- Stability Optimization :
Basic: Are there known biological targets for this compound, and how should efficacy assays be designed?
Answer:
While direct data on this compound is limited, structurally related benzothiazole-piperazine derivatives show affinity for:
Q. Assay Design :
- In Vitro Binding : Radioligand displacement assays using HEK-293 cells expressing recombinant receptors .
- Enzyme Inhibition : Monitor IC₅₀ via fluorogenic substrates (e.g., CYP3A4 with 7-benzyloxy-4-trifluoromethylcoumarin) .
Advanced: How can computational modeling predict interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions between the methanone carbonyl and target active sites (e.g., ’s docking of benzimidazole derivatives with RMSD <2.0 Å) .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes, focusing on hydrogen bonds with conserved residues (e.g., Asp113 in 5-HT₂A) .
Advanced: What side reactions occur during synthesis, and how are they mitigated?
Answer:
- Common By-Products :
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes polar impurities .
Advanced: How should contradictions in spectroscopic or elemental analysis be resolved?
Answer:
- NMR Discrepancies :
- Elemental Analysis : Replicate measurements under dry conditions; discrepancies >0.5% suggest impurities (e.g., ’s 0.27% C deviation) .
Advanced: What are the effects of modifying methoxy or fluorophenyl groups on properties?
Answer:
- Methoxy Group :
- Electron Donation : Enhances benzothiazole’s π-π stacking with aromatic residues (e.g., replacing –OCH₃ with –NO₂ in alters solubility by 30%) .
- Fluorophenyl :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
